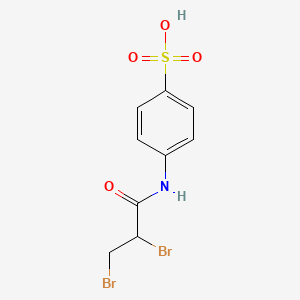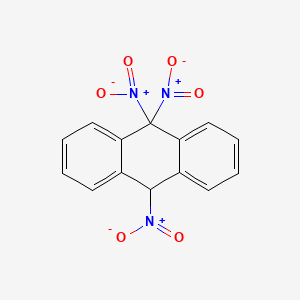
9,9,10-Trinitro-9,10-dihydroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9,10-Trinitro-9,10-dihydroanthracene is a derivative of 9,10-dihydroanthracene, a compound derived from the polycyclic aromatic hydrocarbon anthracene This compound is characterized by the presence of three nitro groups attached to the 9 and 10 positions of the dihydroanthracene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,9,10-Trinitro-9,10-dihydroanthracene typically involves the nitration of 9,10-dihydroanthracene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at low temperatures to control the exothermic nature of the nitration process and to prevent over-nitration.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory nitration process. This would require careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 9,9,10-Trinitro-9,10-dihydroanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions often require nucleophilic reagents and may be facilitated by catalysts or specific solvents.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9,9,10-Trinitro-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9,9,10-Trinitro-9,10-dihydroanthracene involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
9,10-Dihydroanthracene: The parent compound, which lacks the nitro groups.
9,10-Dinitroanthracene: A similar compound with two nitro groups instead of three.
Anthracene: The fully aromatic parent hydrocarbon.
Comparison:
9,9,10-Trinitro-9,10-dihydroanthracene: is unique due to the presence of three nitro groups, which significantly enhance its reactivity compared to its analogs.
9,10-Dihydroanthracene: is less reactive and primarily used as a hydrogen donor.
9,10-Dinitroanthracene: has intermediate reactivity and different chemical properties due to the fewer nitro groups.
Anthracene: is fully aromatic and has different chemical behavior, primarily used in the production of dyes and as a scintillator in detectors.
Propiedades
Número CAS |
112537-61-8 |
|---|---|
Fórmula molecular |
C14H9N3O6 |
Peso molecular |
315.24 g/mol |
Nombre IUPAC |
9,10,10-trinitro-9H-anthracene |
InChI |
InChI=1S/C14H9N3O6/c18-15(19)13-9-5-1-3-7-11(9)14(16(20)21,17(22)23)12-8-4-2-6-10(12)13/h1-8,13H |
Clave InChI |
NCFDEXAKWSFWGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3C2([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


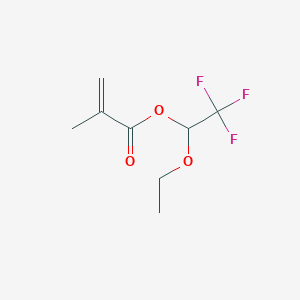
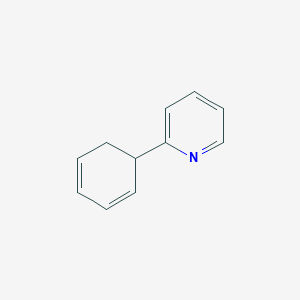
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
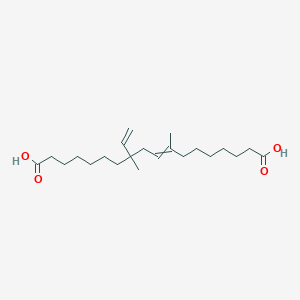
![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)
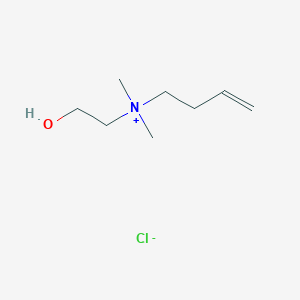

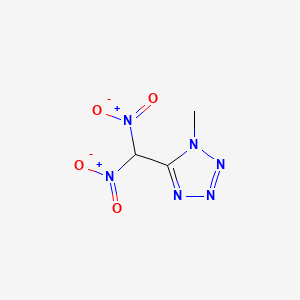
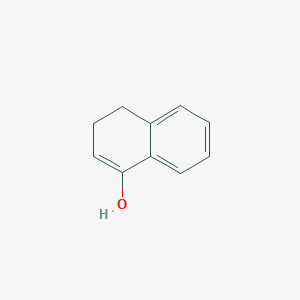
![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)
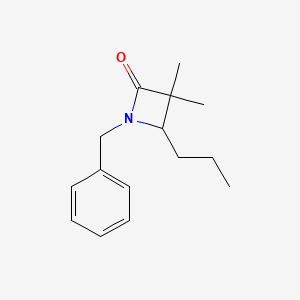
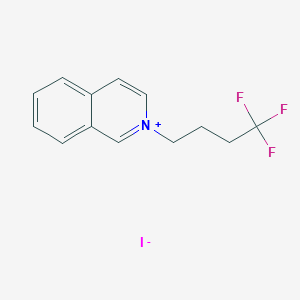
silane](/img/structure/B14313179.png)
